molecular formula C9H13NO2 B570917 (3-Cyclopentylisoxazol-5-yl)methanol CAS No. 121604-47-5

(3-Cyclopentylisoxazol-5-yl)methanol

Cat. No.: B570917
CAS No.: 121604-47-5
M. Wt: 167.208
InChI Key: RLZFOQNNFFKDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopentylisoxazol-5-yl)methanol is a functionalized isoxazole derivative of significant interest in modern medicinal chemistry and drug discovery research. The core isoxazole structure is a privileged scaffold in pharmacology, known for its diverse biological activities . The specific substitution pattern of this compound, featuring a cyclopentyl group at the 3-position and a hydroxymethyl group at the 5-position of the isoxazole ring, makes it a valuable building block for the synthesis of more complex molecules. The hydroxymethyl group serves as a versatile chemical handle, allowing researchers to easily functionalize the molecule through reactions such as esterification, alkylation, or conjugation to other pharmacophores . The cyclopentyl moiety is a common lipophilic group in drug design that can influence the compound's bioavailability and target binding affinity. Isoxazole derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial, anticancer, and anti-inflammatory effects, making them attractive candidates for the development of new therapeutic agents . Researchers are exploring such compounds for their potential in targeted therapy and multi-target drug development. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Buyers assume responsibility for confirming product identity and purity for their specific research applications.

Properties

IUPAC Name

(3-cyclopentyl-1,2-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-6-8-5-9(10-12-8)7-3-1-2-4-7/h5,7,11H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFOQNNFFKDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of (3-Cyclopentylisoxazol-5-yl)methanol and Analogous Compounds

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Solubility Key Spectral/Crystallographic Data
This compound Cyclopentyl (3) C₉H₁₃NO₂ 175.21 Not reported (inferred: moderate in DMSO/CHCl₃)
(3-Methylisoxazol-5-yl)methanol Methyl (3) C₅H₇NO₂ 113.12 Soluble in polar solvents (e.g., methanol) ¹H NMR (CDCl₃): δ 4.46 (s, 2H, CH₂OH)
(3-(2-Bromophenyl)isoxazol-5-yl)methanol 2-Bromophenyl (3) C₁₀H₈NO₂Br 254.08 Slight in chloroform, methanol, DMSO
(2-Cyclohexyl-5-methyloxazol-4-yl)-methanol Cyclohexyl (2), Methyl (5) C₁₂H₁₉NO₂ 209.28 Not reported (oil form) ¹H NMR (CDCl₃): δ 4.46 (s, 2H, CH₂OH)
(3-Phenylisoxazol-5-yl)methanol Phenyl (3) C₁₀H₉NO₂ 175.18 Monoclinic (C2/c), a = 41.03 Å, β = 98.51°

Structural and Functional Differences

  • Substituent Effects: Cyclopentyl vs. Cyclohexyl: The cyclopentyl group in the target compound provides a balance between lipophilicity and steric bulk compared to the larger cyclohexyl group in (2-Cyclohexyl-5-methyloxazol-4-yl)-methanol. The latter’s cyclohexyl substituent increases molecular weight (209.28 vs. 175.21 g/mol) and may reduce solubility in polar solvents . Aromatic vs. Aliphatic Substituents: The phenyl group in (3-Phenylisoxazol-5-yl)methanol enhances π-π stacking interactions, as evidenced by its monoclinic crystal structure . In contrast, the cyclopentyl group’s aliphatic nature may favor hydrophobic interactions in biological systems.

Physicochemical Properties

  • Solubility : The cyclopentyl-substituted compound is expected to exhibit moderate solubility in organic solvents like DMSO or chloroform, similar to its bromophenyl analog . Methyl- and phenyl-substituted derivatives show higher solubility in polar solvents due to smaller substituents .
  • Thermal Stability: Crystallographic data for (3-Phenylisoxazol-5-yl)methanol suggest stable packing in monoclinic systems, whereas aliphatic substituents like cyclopentyl may lower melting points due to reduced crystallinity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Cyclopentylisoxazol-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves cyclization of cyclopentyl-substituted precursors with hydroxylamine derivatives. For example, analogous isoxazole derivatives are synthesized using N-chlorosuccinimide (NCS) in dichloromethane, followed by copper-catalyzed cycloaddition with propargyl alcohol . Key parameters include temperature (e.g., 308 K for NCS activation), solvent choice (e.g., ethanol for cyclization), and catalyst systems (e.g., CuSO₄·5H₂O with L-ascorbic acid). Optimization of stoichiometry and reaction time (e.g., 3 hours for intermediate formation) is critical to achieving yields >70% .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected on diffractometers like Bruker SMART APEX. The compound crystallizes in a monoclinic system (space group C2/c), with unit cell parameters (e.g., a = 41.03 Å, b = 5.694 Å, c = 7.348 Å, β = 98.51°) refined using SHELXL . Hydrogen-bonding interactions (e.g., O–H···O and C–H···N) are analyzed using Mercury or OLEX2, with torsion angles and bond distances validated against DFT calculations .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. For polar byproducts, preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >95% purity. Recrystallization from ethanol/water mixtures (1:3 ratio) enhances crystallinity, as evidenced by sharp melting points and consistent NMR spectra .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and XRD-derived structures may arise from dynamic effects (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) or NOESY experiments can identify conformational equilibria. For example, if XRD shows a planar isoxazole ring but NMR suggests puckering, DFT geometry optimization (B3LYP/6-311+G(d,p)) reconciles differences by modeling solvent effects . Cross-validation with IR (C–O stretch at 1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures structural integrity .

Q. What strategies optimize the regioselectivity of cyclopentyl-isoxazole functionalization?

  • Methodological Answer : Regioselective modification (e.g., hydroxylation, sulfonation) is guided by electronic and steric factors. For instance, electrophilic substitution at C5 of the isoxazole ring is favored due to electron-withdrawing effects of the cyclopentyl group. Computational tools (e.g., Fukui indices via Gaussian 09) predict reactive sites, while directing groups (e.g., boronic esters) enhance selectivity in cross-coupling reactions . Reaction monitoring via in-situ IR or LC-MS identifies intermediates, enabling real-time adjustment of catalysts (e.g., Pd(PPh₃)₄) .

Q. How do intermolecular interactions influence the stability of this compound in solid-state formulations?

  • Methodological Answer : Hydrogen-bonding networks (e.g., O–H···O with D···A distances of 2.67–2.69 Å) and π-π stacking (e.g., centroid distances ~3.8 Å) dominate crystal packing. These interactions reduce hygroscopicity and enhance thermal stability (TGA decomposition >200°C). Pair distribution function (PDF) analysis of amorphous phases reveals short-range order, critical for optimizing co-crystals with excipients like PVP .

Q. What computational methods predict the pharmacokinetic profile of this compound?

  • Methodological Answer : SwissADME or ADMET Predictor evaluates logP (2.1–2.5), aqueous solubility (LogS ≈ -3.2), and CYP450 inhibition. Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) identifies binding modes, while MD simulations (GROMACS) assess stability over 100 ns. Toxicity risks (e.g., Ames test predictions) are flagged using Derek Nexus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.